molecular formula C19H21N3O6S B12779763 (4S)-2-(Carboxy(((5-methyl-3-phenylisoxazol-4-yl)carbonyl)amino)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid CAS No. 1642629-95-5

(4S)-2-(Carboxy(((5-methyl-3-phenylisoxazol-4-yl)carbonyl)amino)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

Cat. No.: B12779763
CAS No.: 1642629-95-5
M. Wt: 419.5 g/mol
InChI Key: JCHZLBSPYSDECZ-BBBYJDLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicilloic acids are degradation products of penicillin antibiotics, including oxacillin. Oxacillin is a narrow-spectrum beta-lactam antibiotic that belongs to the penicillin class. It is primarily used to treat infections caused by penicillinase-producing staphylococci. The penicilloic acids of oxacillin are formed when the beta-lactam ring of oxacillin is hydrolyzed, rendering the antibiotic inactive .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicilloic acids are typically synthesized through the hydrolytic opening of the beta-lactam ring of oxacillin. This process can be achieved using mild acidic or basic conditions. For instance, the hydrolysis can be carried out in the presence of an inorganic acid or a mixture of water and a water-miscible organic solvent under reduced pressure .

Industrial Production Methods: Industrial production of penicilloic acids involves controlled hydrolysis of oxacillin. The reaction conditions are optimized to ensure high yield and purity of the penicilloic acids. The process may involve the use of specific catalysts and controlled temperature and pressure conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Penicilloic acids undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Penicilloic acids of oxacillin have several scientific research applications:

Mechanism of Action

Penicilloic acids do not possess antibacterial activity. they are significant in understanding the mechanism of action of penicillin antibiotics. The beta-lactam ring of oxacillin binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting cell wall synthesis. The hydrolysis of the beta-lactam ring to form penicilloic acids inactivates the antibiotic, preventing it from binding to PBPs .

Comparison with Similar Compounds

Penicilloic acids of oxacillin can be compared with similar compounds such as:

  • Penicilloic acids of methicillin
  • Penicilloic acids of nafcillin
  • Penicilloic acids of cloxacillin
  • Penicilloic acids of dicloxacillin
  • Penicilloic acids of flucloxacillin

Uniqueness: The penicilloic acids of oxacillin are unique due to the specific structure of oxacillin, which includes a 5-methyl-3-phenyl-4-isoxazolyl group. This structural feature influences the hydrolysis process and the resulting penicilloic acids .

Properties

CAS No.

1642629-95-5

Molecular Formula

C19H21N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

(4S)-2-[carboxy-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C19H21N3O6S/c1-9-11(12(22-28-9)10-7-5-4-6-8-10)15(23)20-13(17(24)25)16-21-14(18(26)27)19(2,3)29-16/h4-8,13-14,16,21H,1-3H3,(H,20,23)(H,24,25)(H,26,27)/t13?,14-,16?/m0/s1

InChI Key

JCHZLBSPYSDECZ-BBBYJDLNSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.